Lyso-ganglioside GM1, bovine
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Overview
Description
Lyso-ganglioside GM1, bovine, is a derivative of the ganglioside GM1, which is a glycosphingolipid found predominantly in the nervous system. This compound is derived from bovine brain gangliosides and lacks the fatty acid moiety present in the parent GM1 molecule. Lyso-ganglioside GM1 plays a crucial role in various physiological and pathological processes, particularly in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lyso-ganglioside GM1 can be synthesized through a one-pot reaction starting from GM1 ganglioside. The deacylation of GM1 is carried out in an alkaline medium, typically using potassium hydroxide (KOH) in propanol-1-ol, in the absence of oxygen. The optimal conditions for this reaction are 6 hours at 90°C with 0.2 N KOH and 1 mM GM1, yielding approximately 54% of lyso-ganglioside GM1 .
Industrial Production Methods
Industrial production methods for lyso-ganglioside GM1 involve similar deacylation processes but on a larger scale. The use of advanced purification techniques, such as silica gel column chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lyso-ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include modified gangliosides with altered functional groups, which can be used for various biochemical studies and therapeutic applications .
Scientific Research Applications
Lyso-ganglioside GM1 has a wide range of scientific research applications:
Chemistry: Used as a standard for mass spectrometry (MS) quantification methods.
Biology: Plays a role in cell signaling and membrane dynamics.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of lyso-ganglioside GM1 involves its interaction with membrane receptors, particularly the tyrosine kinase receptor TrkA. This interaction activates signaling pathways that promote neuronal differentiation and neuroprotection. The oligosaccharide portion of lyso-ganglioside GM1 is crucial for this interaction, as it mediates the binding to TrkA and subsequent activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Ganglioside GM1: The parent compound with a fatty acid moiety.
Lyso-ganglioside GM2: Another derivative lacking the fatty acid moiety.
Ganglioside GD1a, GD1b, GT1b, and GQ1b: Other gangliosides with different sialic acid compositions.
Uniqueness
Lyso-ganglioside GM1 is unique due to its specific interaction with TrkA and its role in promoting neuronal functions. Unlike other gangliosides, lyso-ganglioside GM1 lacks the fatty acid moiety, which allows for distinct biochemical properties and applications .
Properties
Molecular Formula |
C55H100N4O30 |
---|---|
Molecular Weight |
1297.4 g/mol |
IUPAC Name |
(2S,5R)-5-acetamido-2-[(2S,3S,5S)-5-[(2S,3S,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(3S,4R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29?,30+,31?,32?,33?,34?,35+,36-,37+,38-,39-,40?,41+,42-,43?,44-,45+,46-,47?,48?,49?,50-,51+,52-,53-,55-;/m0./s1 |
InChI Key |
YQTZTHWHSZKVRN-AOCPGFNFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@H]4[C@H](C([C@H](C(O4)CO)O)O)O)NC(=O)C)O[C@@]5(CC([C@H](C(O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
Origin of Product |
United States |
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